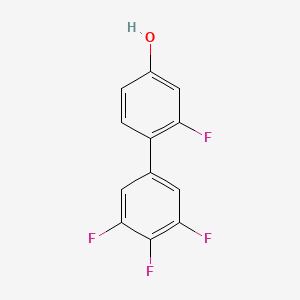
2,3',4',5'-Tetrafluorobiphenyl-4-ol
Descripción general
Descripción
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a fluorinated organic compound with the molecular formula C₁₂H₆F₄O and a molecular weight of 242.17 g/mol . It is characterized by the presence of four fluorine atoms attached to the biphenyl structure, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol typically involves the fluorination of biphenyl derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with aromatic hydrocarbons in the presence of a catalytic amount of organic tertiary amine at elevated temperatures (120-160°C). The reaction proceeds through decarboxylation and acyl chloride formation, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into partially or fully hydrogenated biphenyl derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex biphenyl derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to changes in the electronic properties of the compound, affecting its reactivity and binding affinity. The compound can inhibit or activate specific enzymes, modulate receptor activity, and alter cellular signaling pathways .
Comparación Con Compuestos Similares
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol can be compared with other fluorinated biphenyl derivatives, such as:
2,3,4,5-Tetrafluorobenzoyl chloride: This compound is used as an acylating agent and has similar reactivity due to the presence of fluorine atoms.
2,3,4,5,6-Pentafluorobenzoyl chloride: It has an additional fluorine atom, which further enhances its reactivity and stability.
2,5-Difluorobenzoyl chloride: With fewer fluorine atoms, this compound exhibits different reactivity and is used in different applications.
The uniqueness of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Propiedades
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














